TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Descripción general

Descripción

Carbon monoxide;molybdenum;propanenitrile is a complex compound with the molecular formula C12H15MoN3O3 and a molecular weight of 345.2 g/mol

Métodos De Preparación

The synthesis of carbon monoxide;molybdenum;propanenitrile involves several steps and specific reaction conditions. One common method includes the reaction of molybdenum hexacarbonyl with propanenitrile under controlled conditions. The process typically requires a high-temperature environment and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve the use of advanced reactors and continuous synthesis techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Carbon monoxide;molybdenum;propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form molybdenum oxides and other by-products.

Reduction: It can be reduced under specific conditions to yield different molybdenum-containing compounds.

Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents and catalysts The major products formed depend on the reaction conditions and the specific reagents used.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Organic Transformations

Tricarbonyltris(propionitrile)molybdenum(0) serves as an effective catalyst in various organic reactions. It facilitates the synthesis of complex organic molecules through processes such as:

- Hydrolysis of Nitriles : The compound can catalyze the conversion of nitriles to amides, which is crucial in organic synthesis .

- Olefin Epoxidation : Molybdenum complexes, including this compound, have been utilized to catalyze the epoxidation of olefins, enhancing the efficiency of chemical transformations in organic synthesis .

1.2 Inorganic Transformations

In inorganic chemistry, Mo(CO)₃(C₂H₅CN)₃ is employed to promote various transformations, including:

- Decomposition Reactions : It can be used as a precursor for generating molybdenum nanoparticles through thermal or photolytic decomposition under inert atmospheres .

- Synthesis of Metal Complexes : The compound acts as a source for generating other molybdenum complexes, which can be further utilized in diverse catalytic applications .

Materials Science Applications

2.1 Thin Film Deposition

Tricarbonyltris(propionitrile)molybdenum(0) is explored for its potential in thin film deposition technologies. Its organometallic nature allows it to be used as a precursor for molybdenum thin films, which are important in:

- Electronics : Molybdenum thin films are utilized in semiconductor devices and as interfacial layers in optoelectronic devices due to their electrical properties .

- Solar Cells : The material's properties make it suitable for applications in photovoltaic technologies, where efficient light absorption and charge transport are critical .

2.2 Nanotechnology

The compound has implications in nanotechnology, particularly in the synthesis of stable nanoparticles that can be used in various applications such as:

- Catalysts : Nanoparticles derived from molybdenum complexes can serve as catalysts in chemical reactions, improving reaction rates and selectivity .

- Biomedical Applications : Research is ongoing into the use of molybdenum-based nanoparticles for drug delivery systems and imaging agents due to their biocompatibility and unique optical properties .

Case Studies and Research Findings

Several studies have highlighted the utility of tricarbonyltris(propionitrile)molybdenum(0) across different fields:

- Study on Catalytic Efficiency : A research paper demonstrated that Mo(CO)₃(C₂H₅CN)₃ significantly enhances the rate of nitrile hydrolysis compared to traditional catalysts, suggesting its potential for industrial applications where rapid reaction rates are desirable .

- Nanoparticle Synthesis : Another study focused on the thermal decomposition of this molybdenum complex to produce nanoparticles with tunable sizes and morphologies, showcasing its versatility in nanomaterials synthesis .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Chemistry | Catalysis of nitrile hydrolysis | Enhanced reaction rates |

| Inorganic Chemistry | Precursor for molybdenum nanoparticles | Stability and tunability |

| Materials Science | Thin film deposition for electronics | Improved electrical properties |

| Nanotechnology | Synthesis of nanoparticles | Versatile applications in drug delivery |

Mecanismo De Acción

The mechanism of action of carbon monoxide;molybdenum;propanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, the molybdenum center can participate in redox reactions, transferring electrons and facilitating various biochemical processes. The carbon monoxide component can bind to metal centers in enzymes, affecting their activity and function .

Comparación Con Compuestos Similares

Carbon monoxide;molybdenum;propanenitrile can be compared with other molybdenum-containing compounds such as molybdenum hexacarbonyl and molybdenum oxides.

Conclusion

Carbon monoxide;molybdenum;propanenitrile is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of carbon monoxide, molybdenum, and propanenitrile makes it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Actividad Biológica

Tricarbonyltris(propionitrile)molybdenum (0) , with the chemical formula , is a coordination compound that has garnered attention in both industrial and academic research due to its unique properties and potential biological activities. This compound belongs to a class of molybdenum complexes that exhibit various catalytic and biological functions, making them significant in fields such as medicinal chemistry and materials science.

Basic Information

- CAS Number: 103933-26-2

- Molecular Weight: 345.226 g/mol

- Molecular Formula: C₁₂H₁₅MoN₃O₃

- Physical State: Tan powder

- Solubility: Insoluble in water

Structural Characteristics

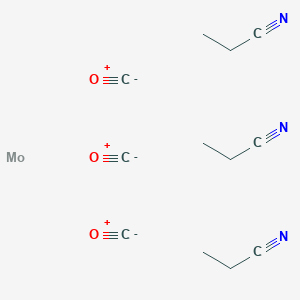

The structure of tricarbonyltris(propionitrile)molybdenum (0) features a central molybdenum atom coordinated to three carbonyl groups and three propionitrile ligands. The geometry around the molybdenum center is typically octahedral, which influences its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅MoN₃O₃ |

| Molecular Weight | 345.226 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of tricarbonyltris(propionitrile)molybdenum (0) can be attributed to its ability to interact with various biomolecules. Research indicates that molybdenum complexes can participate in redox reactions, influencing cellular processes such as:

- Antioxidant Activity: Molybdenum complexes have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Mimicry: These complexes can mimic enzyme activity, particularly in catalyzing reactions similar to those performed by natural metalloenzymes.

Case Studies and Research Findings

-

Anticancer Properties:

A study investigated the effect of tricarbonyltris(propionitrile)molybdenum (0) on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through oxidative stress pathways. -

Catalytic Activity in Biological Systems:

Research highlighted the catalytic efficiency of molybdenum complexes in biological systems, particularly in the oxidation of organic substrates. This catalytic behavior suggests potential applications in bioremediation and synthetic biology. -

Interaction with Biomolecules:

Another study focused on how this compound interacts with DNA and proteins. It was found that tricarbonyltris(propionitrile)molybdenum (0) could bind to DNA, leading to conformational changes that may affect gene expression.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile of tricarbonyltris(propionitrile)molybdenum (0). Preliminary data suggest:

- Irritation Potential: The compound may cause irritation upon contact with skin or eyes.

- Inhalation Risks: Exposure through inhalation can irritate mucous membranes.

Comparative Analysis with Other Molybdenum Complexes

To understand the unique properties of tricarbonyltris(propionitrile)molybdenum (0), it is beneficial to compare it with other similar molybdenum complexes.

Propiedades

IUPAC Name |

carbon monoxide;molybdenum;propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDIRFNATWMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15MoN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103933-26-2 | |

| Record name | TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.